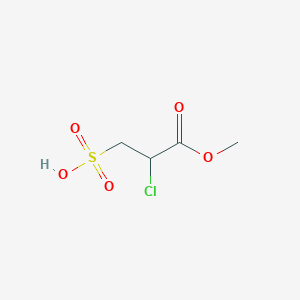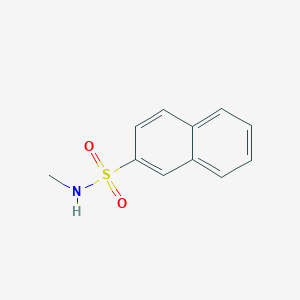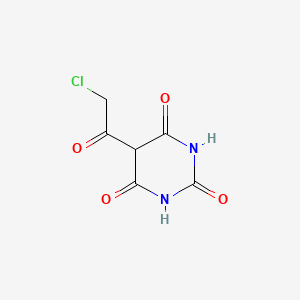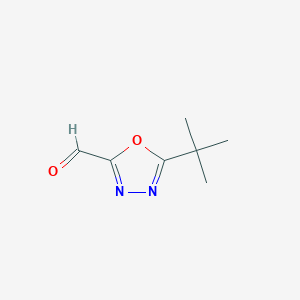
Methyl 2-chloro-3-sulfopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-3-sulfopropanoate is a chemical compound with the molecular formula C4H7ClO5S. It is known for its unique structure, which includes a chloro group and a sulfo group attached to a propanoate backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-sulfopropanoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl acrylate with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the proper formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-sulfopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation Reactions: The sulfo group can undergo oxidation to form different sulfonic acid derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium iodide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
Methyl 2-chloro-3-sulfopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-sulfopropanoate involves its interaction with specific molecular targets. The chloro and sulfo groups can participate in various chemical reactions, leading to the formation of different products. These interactions can affect biological pathways and processes, making the compound useful in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-3-sulfobutanoate
- Methyl 2-chloro-3-sulfopentanoate
- Methyl 2-chloro-3-sulfohexanoate
Uniqueness
Methyl 2-chloro-3-sulfopropanoate is unique due to its specific structure and reactivity. The presence of both chloro and sulfo groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific fields.
Properties
Molecular Formula |
C4H7ClO5S |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-chloro-3-methoxy-3-oxopropane-1-sulfonic acid |
InChI |
InChI=1S/C4H7ClO5S/c1-10-4(6)3(5)2-11(7,8)9/h3H,2H2,1H3,(H,7,8,9) |
InChI Key |
ZTROEXDHWOOFQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CS(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-Methoxy-2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12442524.png)

![1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone](/img/structure/B12442534.png)
